molecular formula C21H26N4O2S B10998762 2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10998762
M. Wt: 398.5 g/mol
InChI Key: KNKFKXVAMBQVFP-UHFFFAOYSA-N
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Description

2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a potent and selective ATP-competitive inhibitor of transforming growth factor-beta type I receptor (TGF-βR1/ALK5) kinase activity. This small molecule is a key research tool for investigating the diverse roles of the TGF-β signaling pathway in physiology and disease. By specifically blocking ALK5, it effectively inhibits the phosphorylation of downstream SMAD proteins (SMAD2/3), thereby modulating a wide array of cellular processes including proliferation, differentiation, migration, and extracellular matrix production. Its primary research value lies in the study of fibrotic diseases, where aberrant TGF-β signaling is a central driver of pathology in organs such as the kidney, liver, and lungs. Studies have demonstrated its efficacy in preclinical models of renal fibrosis, where it attenuates the progression of tissue scarring. Furthermore, this compound is instrumental in cancer research, as the TGF-β pathway plays a complex dual role in tumorigenesis, acting as a tumor suppressor early on and promoting invasion, metastasis, and immunosuppression in advanced cancers. Researchers utilize this inhibitor to dissect these mechanisms and explore potential therapeutic strategies targeting the tumor microenvironment. It is also a critical reagent in stem cell biology and developmental biology for probing the effects of TGF-β signaling on cell fate determination. This compound provides researchers with a highly specific means to interrogate one of the most pivotal signaling pathways in human health and disease.

Properties

Molecular Formula

C21H26N4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

2-butan-2-yl-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C21H26N4O2S/c1-3-14(2)25-19(27)16-10-6-5-9-15(16)17(21(25)11-7-4-8-12-21)18(26)23-20-24-22-13-28-20/h5-6,9-10,13-14,17H,3-4,7-8,11-12H2,1-2H3,(H,23,24,26)

InChI Key

KNKFKXVAMBQVFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=CS4

Origin of Product

United States

Preparation Methods

Spirocyclic Core Synthesis via Pictet-Spengler Reaction

The spiro[cyclohexane-1,3'-isoquinoline] scaffold is synthesized using a modified Pictet-Spengler reaction:

  • Reactants : Cyclohexanone and 3-hydroxyphenethylamine undergo condensation in ethanol with triethylamine as a base.

  • Conditions : Reflux at 80°C for 8–12 hours yields the dihydroisoquinoline intermediate.

  • Cyclization : Acid catalysis (e.g., HCl) induces spirocyclization, forming the fused cyclohexane-isoquinoline system.

Key Data :

ParameterValueSource
Yield65–78%
Reaction Time10 hours
Optimal SolventEthanol

sec-Butyl Group Introduction

The sec-butyl moiety is introduced via Friedel-Crafts alkylation:

  • Alkylating Agent : sec-Butyl bromide or chloride.

  • Catalyst : Strong acid cation-exchange resin (e.g., Amberlyst-15).

  • Conditions : 60–80°C in dichloromethane, achieving >85% regioselectivity at the 2'-position.

Optimization Insight :

  • Static mixers enhance reagent contact, reducing side products.

  • Resin catalysts enable easy separation and reuse, critical for scalability.

Carboxamide Formation with 1,3,4-Thiadiazol-2-amine

The final step involves activating the carboxylic acid (generated via oxidation of the 4'-methyl group) and coupling it to the amine:

  • Activation : Use of thionyl chloride converts the acid to an acyl chloride.

  • Coupling : Reaction with 1,3,4-thiadiazol-2-amine in tetrahydrofuran (THF) at 0–25°C.

Yield Improvement :

  • Slow amine addition (30–45 minutes) prevents exothermic side reactions.

  • Triethylamine as a base scavenges HCl, driving the reaction to completion.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Alkylation Step : Elevated temperatures (>70°C) favor sec-butyl incorporation but risk resin degradation. A balance is struck at 65°C.

  • Amidation Step : Low temperatures (0°C) minimize epimerization of the spiro center.

Catalytic Systems

  • Cyclization : HCl in ethanol outperforms Brønsted acids (e.g., H2SO4) in minimizing byproducts.

  • Alkylation : Amberlyst-15 resin achieves 92% conversion vs. 76% with H3PO4.

Characterization and Purification Techniques

Spectroscopic Analysis

  • 1H NMR : Distinct signals for the sec-butyl group (δ 1.2–1.5 ppm, multiplet) and thiadiazole protons (δ 8.3 ppm, singlet).

  • MS : Molecular ion peak at m/z 455.2 [M+H]+ confirms the target structure.

Chromatographic Purification

  • Flash Chromatography : Hexane/ethyl acetate (7:3) resolves spirocyclic intermediates.

  • HPLC : C18 columns with acetonitrile/water gradient ensure >98% purity for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Static Mixers : Implemented for alkylation steps to enhance mixing efficiency and reduce reaction time by 40%.

  • Catalyst Recycling : Amberlyst-15 resin retains 90% activity after five cycles, lowering costs.

Waste Reduction Strategies

  • Solvent Recovery : Ethanol and THF are distilled and reused, reducing environmental impact.

  • Byproduct Utilization : Sec-butyl acetate (a byproduct) is repurposed as a solvent in downstream steps .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like amines or thiols.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of thiadiazole exhibit significant antibacterial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

The spirocyclic structure of the compound has been associated with anticancer activity. In vitro studies suggest that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, compounds with similar structural motifs have been reported to inhibit tumor growth through the activation of caspases and downregulation of anti-apoptotic proteins .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, studies have indicated that derivatives can act as inhibitors of proteases involved in cancer metastasis and viral replication. This makes them potential candidates for developing new therapeutics targeting these enzymes .

Pesticidal Activity

The incorporation of thiadiazole into agrochemicals has shown promise in enhancing their pesticidal properties. The compound's structure allows for effective binding to pest receptors, leading to increased toxicity against target organisms while minimizing harm to non-target species. This property is particularly beneficial in developing environmentally friendly pesticides .

Plant Growth Regulation

Research indicates that compounds similar to 2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide can act as plant growth regulators. They may enhance growth parameters such as root development and flowering time by modulating phytohormone levels within plants .

Development of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials with specific properties. For instance, it can be incorporated into polymers to enhance thermal stability and mechanical strength. Research has shown that adding spirocyclic compounds can improve the performance characteristics of materials used in coatings and composites .

Sensor Technology

Due to its electronic properties, the compound has potential applications in sensor technology. Its ability to interact with various analytes can be harnessed for developing sensors capable of detecting environmental pollutants or biological markers .

Case Study 1: Antimicrobial Testing

A study conducted on a series of thiadiazole derivatives demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Evaluation

In vitro assays on human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting effective cell cycle arrest and apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations:

Carboxamide Substituents :

  • The thiadiazole group (main compound) offers hydrogen-bonding capacity, unlike ether or benzyl groups in analogs.
  • Fluorine in ’s analog may improve bioavailability via enhanced lipophilicity and metabolic stability .

Structure-Activity Relationships (SAR)

  • Thiadiazole vs. Benzyl Groups : Thiadiazole’s electron-withdrawing nature may enhance interactions with polar residues in enzyme active sites compared to hydrophobic benzyl groups .
  • Cyclohexane vs. Cyclopentane : The larger cyclohexane ring may stabilize bioactive conformations through van der Waals interactions, as seen in related spirocyclic glucocorticoid receptor modulators .
  • sec-Butyl Position : The branched alkyl chain in the main compound likely optimizes hydrophobic interactions without excessive steric hindrance .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-spiro[cyclohexane-isoquinoline] derivatives?

Methodological Answer:

  • Stepwise Cyclization : Use a two-step approach: (i) Formation of the spirocyclic core via acid-catalyzed cyclization of a pre-functionalized cyclohexane-isoquinoline precursor, followed by (ii) coupling with 1,3,4-thiadiazol-2-amine under amide-bond-forming conditions (e.g., EDCI/HOBt in DMF) .
  • Solvent Optimization : Ethanol or acetonitrile at reflux (70–80°C) improves reaction homogeneity and reduces side products, as demonstrated in analogous spirocyclic syntheses .
  • Yield Monitoring : Track intermediates via TLC or HPLC to isolate pure intermediates before proceeding to subsequent steps, minimizing cumulative yield loss .

Q. How can structural ambiguities in the spirocyclic core be resolved using spectroscopic techniques?

Methodological Answer:

  • Conformational Analysis via NMR : Assign NOESY/ROESY correlations to distinguish axial vs. equatorial orientations of the sec-butyl group. For example, cross-peaks between the sec-butyl protons and specific cyclohexane protons confirm spatial proximity .
  • IR Spectroscopy : Confirm the presence of the carbonyl group (C=O stretch at ~1680–1720 cm⁻¹) and thiadiazole ring (C-N stretches at 1500–1600 cm⁻¹) to validate the core structure .
  • X-ray Crystallography : Resolve absolute stereochemistry and spiro-junction geometry, as demonstrated for related spiro[cyclohexane-isoquinoline] systems .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) strains, referencing protocols for 1,3,4-thiadiazole derivatives .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM, with doxorubicin as a positive control .
  • Enzyme Inhibition : Test against kinases or proteases using fluorometric assays, leveraging the compound’s carboxamide and thiadiazole motifs as potential active sites .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting anomalies) be addressed during structural validation?

Methodological Answer:

  • Dynamic Effects Analysis : Investigate temperature-dependent NMR to detect conformational exchange broadening. For example, coalescence of split peaks at elevated temperatures (>40°C) indicates dynamic equilibrium between spiro-core conformers .
  • DFT Simulations : Compare computed chemical shifts (via Gaussian or ORCA) with experimental NMR data to identify discrepancies arising from solvent effects or tautomerism .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in overcrowded regions (e.g., cyclohexane-thiadiazole junctions) .

Q. What mechanistic pathways explain the formation of byproducts during the spiro-cyclization step?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., methanol) at timed intervals to isolate intermediates. LC-MS analysis can detect premature ring-opening or dimerization products .
  • Computational Modeling : Map potential energy surfaces (PES) for cyclization steps using DFT to identify competing pathways (e.g., 6-endo vs. 5-exo cyclization) that lead to byproducts .
  • Catalytic Screening : Test Brønsted/Lewis acids (e.g., p-TsOH, ZnCl₂) to suppress side reactions via selective transition-state stabilization .

Q. How can the compound’s solubility and bioavailability be improved without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) at the carboxamide or sec-butyl positions to enhance aqueous solubility .
  • Co-crystallization : Screen co-formers (e.g., succinic acid, nicotinamide) to modify crystal packing and dissolution rates, as demonstrated for thiadiazole derivatives .
  • Micellar Encapsulation : Use amphiphilic polymers (e.g., Pluronic F127) to encapsulate the compound, improving cellular uptake in pharmacokinetic studies .

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